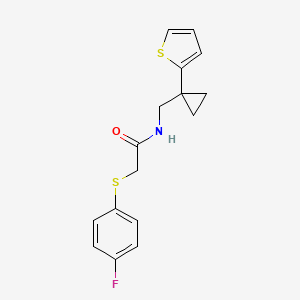

叔丁基2-(((4-氟苯基)硫代)甲基)吡咯烷-1-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

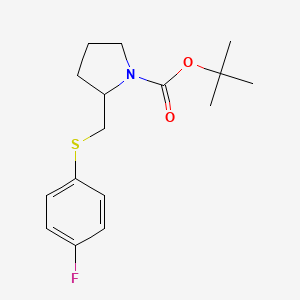

The compound tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate is a chemical entity that appears to be related to various research areas, including the synthesis of pharmaceutical intermediates and the study of chemical reactions involving pyrrolidine derivatives. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl pyrrolidine carboxylate derivatives and their chemical properties, synthesis, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine carboxylate derivatives is a topic of interest due to their relevance in pharmaceutical chemistry. For instance, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was described, highlighting the importance of efficient synthetic routes for such intermediates . Additionally, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was reported, achieving high yields and enantiomeric excess, which is crucial for the production of chiral pharmaceuticals .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine carboxylate derivatives can be complex, with various substituents influencing their three-dimensional conformation. X-ray diffraction studies have been used to characterize the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing detailed information about the conformation of the proline ring and intermolecular hydrogen bonds . Such structural analyses are essential for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of tert-butyl pyrrolidine carboxylate derivatives can be explored through their participation in various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid was shown to react with singlet oxygen, leading to the formation of 5-substituted pyrroles, which are valuable intermediates in the synthesis of natural products like prodigiosin . Moreover, the synthesis and subsequent chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate demonstrate the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine carboxylate derivatives are influenced by their molecular structure. Gas-liquid chromatography and mass spectral analysis have been employed to study the properties of carboxylates as their tert-butyldimethylsilyl derivatives, providing retention data and responses for various carboxylic acids . Additionally, the synthesis of aromatic polyamides based on derivatives of tert-butylhydroquinone highlights the importance of these compounds in the development of materials with high thermal stability and solubility in organic solvents .

科学研究应用

环境影响和归宿

合成酚类抗氧化剂和环境问题: 合成酚类抗氧化剂(SPAs),包括与叔丁基2-(((4-氟苯基)硫代)甲基)吡咯烷-1-羧酸盐相关的化合物,广泛用于防止产品中的氧化反应。最近的研究重点关注它们在各种环境基质和人类接触途径中的检测,引发了对它们潜在肝毒性、内分泌干扰效应和致癌性的担忧。未来的研究应重点开发毒性较低且对环境影响较小的SPAs (Liu & Mabury, 2020).

MTBE的分解: 关于甲基叔丁基醚(MTBE)在冷等离子体反应器中分解的相关研究为类似化合物的环境修复技术提供了见解。该研究表明,使用射频等离子体反应器进行有效分解的可能性,强调了了解此类化学品的环境行为和修复方法的重要性 (Hsieh et al., 2011).

合成和药用

凡德他尼的图形合成路线: 凡德他尼是一种药物化合物,其合成涉及中间阶段,包括叔丁基4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸盐,表明在复杂药物的合成中,类似的叔丁基和吡咯烷结构具有相关性。这项工作强调了确定此类化合物的工业规模生产的有效合成路线的重要性 (Mi, 2015).

药物开发中的立体化学: 一篇重点关注苯吡拉西坦及其衍生物(包括具有吡咯烷结构的化合物)的立体化学的综述,强调了立体化学与生物学特性之间的关键关系。这项研究强调了手性和立体化学考虑在开发新药中的重要性,可能包括与叔丁基2-(((4-氟苯基)硫代)甲基)吡咯烷-1-羧酸盐相关的药物 (Veinberg et al., 2015).

属性

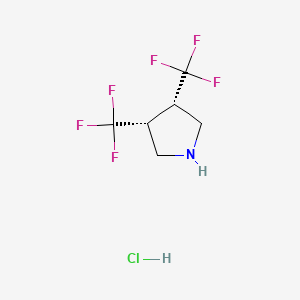

IUPAC Name |

tert-butyl 2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO2S/c1-16(2,3)20-15(19)18-10-4-5-13(18)11-21-14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWACOPMFNITSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)

![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)